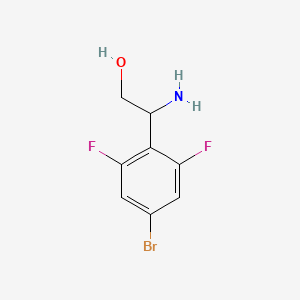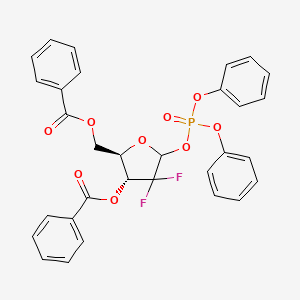
((2R,3R)-3-(Benzoyloxy)-5-((diphenoxyphosphoryl)oxy)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,3R)-3-(Benzoyloxy)-5-((diphenoxyphosphoryl)oxy)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate is a complex organic compound characterized by its unique tetrahydrofuran ring structure substituted with benzoyloxy and diphenoxyphosphoryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R)-3-(Benzoyloxy)-5-((diphenoxyphosphoryl)oxy)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of benzoyloxy and diphenoxyphosphoryl groups under controlled conditions. Common reagents used in these reactions include benzoyl chloride, diphenylphosphoryl chloride, and fluorinating agents. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
((2R,3R)-3-(Benzoyloxy)-5-((diphenoxyphosphoryl)oxy)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((2R,3R)-3-(Benzoyloxy)-5-((diphenoxyphosphoryl)oxy)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for investigating molecular recognition and binding mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its unique chemical structure may offer advantages in drug design, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for use in various manufacturing processes, including the production of high-performance materials.
Mecanismo De Acción
The mechanism of action of ((2R,3R)-3-(Benzoyloxy)-5-((diphenoxyphosphoryl)oxy)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The diphenoxyphosphoryl group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The tetrahydrofuran ring provides structural rigidity, enhancing the compound’s stability and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
((2R,3R)-3-(Benzoyloxy)-5-((diphenoxyphosphoryl)oxy)-tetrahydrofuran-2-YL)methyl benzoate: Lacks the difluoro substitution, resulting in different reactivity and binding properties.
((2R,3R)-3-(Benzoyloxy)-5-((diphenoxyphosphoryl)oxy)-4,4-dichlorotetrahydrofuran-2-YL)methyl benzoate:
Uniqueness
The presence of the difluoro substitution in ((2R,3R)-3-(Benzoyloxy)-5-((diphenoxyphosphoryl)oxy)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate imparts unique properties, such as increased stability and altered reactivity. These characteristics make it a valuable compound for various scientific and industrial applications, distinguishing it from its analogs.
Propiedades
Fórmula molecular |
C31H25F2O9P |
|---|---|
Peso molecular |
610.5 g/mol |
Nombre IUPAC |
[(2R,3R)-3-benzoyloxy-5-diphenoxyphosphoryloxy-4,4-difluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H25F2O9P/c32-31(33)27(39-29(35)23-15-7-2-8-16-23)26(21-37-28(34)22-13-5-1-6-14-22)38-30(31)42-43(36,40-24-17-9-3-10-18-24)41-25-19-11-4-12-20-25/h1-20,26-27,30H,21H2/t26-,27-,30?/m1/s1 |
Clave InChI |
APCRESZZZPSIRS-KXNYULQOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C(C(O2)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)(F)F)OC(=O)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)(F)F)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


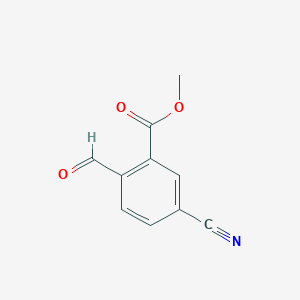
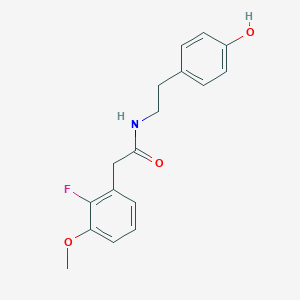
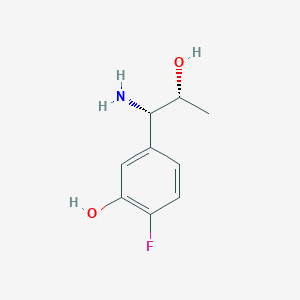

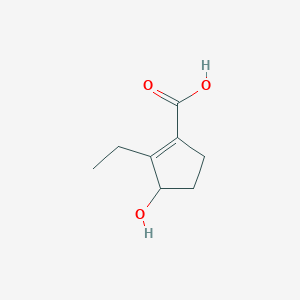
![8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B13042758.png)
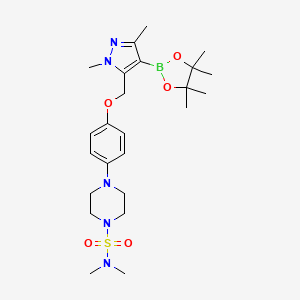
![Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13042768.png)
![tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate;oxalic acid](/img/structure/B13042776.png)
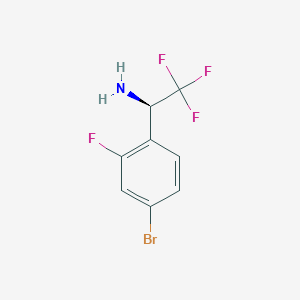
![N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13042783.png)
![5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13042789.png)

